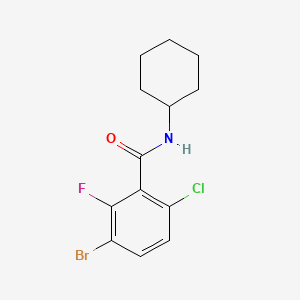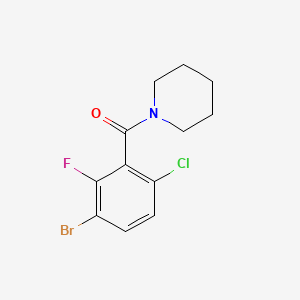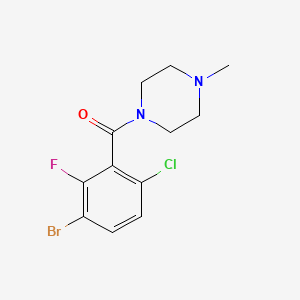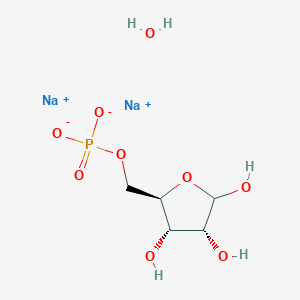
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide” is a chemical compound with the CAS Number: 2504201-83-4 . It has a molecular weight of 292.53 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) . This indicates that the compound contains a benzamide group with bromine, chlorine, and fluorine substituents, as well as a cyclopropyl group attached to the nitrogen atom of the amide group.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 308.5±42.0 °C , and its predicted density is 1.70±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 12.61±0.20 .Scientific Research Applications
Brominated Compounds in Environmental Health
Brominated compounds, similar in structure or functional groups to 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, have been extensively studied for their environmental and health impacts. For instance, Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in brominated flame retardants, are known for their toxicological similarities to chlorinated analogs like PCDDs and PCDFs. These compounds induce hepatic enzymes and cause significant toxic effects such as thymic atrophy and reproductive toxicity in animal models. Their biological effects suggest a strong binding affinity to cytosolic receptors, mediating toxicities similarly to chlorinated dioxins and furans, highlighting the potential environmental and health risks associated with brominated flame retardants and byproducts (Mennear & Lee, 1994).
Synthesis and Applications in Organic Chemistry
The synthesis of brominated and fluorinated compounds plays a crucial role in organic and medicinal chemistry, offering pathways to develop new materials and drugs. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient methodologies for producing compounds used in pharmaceuticals such as flurbiprofen. Such research underscores the ongoing need for innovative synthesis techniques that minimize environmental impact while maximizing yield and purity, relevant to the study and application of this compound in various scientific domains (Qiu et al., 2009).
Environmental and Health Implications
The environmental persistence and bioaccumulation potential of brominated and related halogenated compounds necessitate ongoing research into their effects on human health and ecosystems. Studies on the occurrence, fate, and behavior of these compounds in aquatic environments, for example, shed light on their widespread presence and the challenges associated with mitigating their impacts. Research into the mechanisms of toxicity, environmental degradation pathways, and the development of safer alternatives is critical for addressing the environmental and health risks posed by these compounds (Haman et al., 2015).
Properties
IUPAC Name |
3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXQDTXURLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)


![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)






